molecular formula C6H9NO2 B8689669 4-Ethoxy-3-oxobutanenitrile CAS No. 1224888-27-0

4-Ethoxy-3-oxobutanenitrile

Cat. No.: B8689669
CAS No.: 1224888-27-0
M. Wt: 127.14 g/mol
InChI Key: RQJOWKSETNOLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-oxobutanenitrile is a high-value chemical building block belonging to the class of functionalized oxonitriles, characterized by the presence of both ketone and nitrile functional groups on a short alkane chain. Compounds of this structural family are known for their significant utility in organic synthesis, particularly as key intermediates for constructing complex heterocyclic scaffolds with potential biological activity . Its close structural analog, 2-ethoxymethylene-3-oxobutanenitrile, has been demonstrated to serve as a synthetic equivalent to diethyl ethoxymethylenemalonate (EMME), where the ester groups are replaced by a ketone and a nitrile moiety . This makes it a versatile precursor in reactions with dinucleophiles like hydrazines and amidines, leading to efficient synthesis of pyrazole, pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives . These heterocyclic cores are of profound research interest due to their wide range of pharmacological properties, which include reported analgesic, anti-inflammatory, antifungal, and herbicidal activities . The nitrile and carbonyl groups provide two electrophilic centers, allowing the molecule to participate in various cyclization and condensation reactions. Furthermore, derivatives of 4-oxobutanenitrile have been the subject of molecular docking studies to investigate their potential antiviral activity against targets like the SARS Coronavirus Main Proteinase and their anticancer activity against the Human Progesterone Receptor . Researchers value this compound for its role in medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1224888-27-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-ethoxy-3-oxobutanenitrile

InChI

InChI=1S/C6H9NO2/c1-2-9-5-6(8)3-4-7/h2-3,5H2,1H3

InChI Key

RQJOWKSETNOLGH-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table compares 4-Ethoxy-3-oxobutanenitrile with structurally related compounds, emphasizing key differences in functional groups, substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound* C₆H₉NO₂ 143.14 (calc.) Not available Nitrile group, ethoxy substituent, ketone at position 3
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 5219-07-8 Aromatic chlorophenyl group, nitrile, ketone; higher molecular weight
Methyl 4-ethoxy-3-oxobutanoate C₇H₁₂O₄ 160.17 41051-15-4 Methyl ester instead of nitrile, ethoxy group; ester hydrolysis susceptibility
Methyl 4-methoxy-3-oxobutanoate C₆H₁₀O₄ 146.14 1723-25-7 Methoxy substituent, smaller alkoxy group than ethoxy

Research Findings and Limitations

  • Gaps in Data : Direct experimental data on this compound’s physical properties (e.g., melting point, solubility) are absent in the reviewed literature. Predictions rely on computational models or extrapolation from analogs.
  • Biological Relevance : Compounds like 2-(4-Chlorophenyl)-3-oxobutanenitrile are studied for antimicrobial activity due to the chlorophenyl moiety . The ethoxy variant’s bioactivity remains unexplored.
  • Industrial Potential: Methyl 4-ethoxy-3-oxobutanoate is used in flavor and fragrance industries, suggesting that this compound could serve as a nitrile-based intermediate in specialty chemicals .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-Ethoxy-3-oxobutanenitrile, and how should experimental parameters be optimized?

  • Methodological Answer : A combination of FT-IR (to confirm nitrile and ketone functional groups), NMR (for structural elucidation of ethoxy and ketone moieties), and UV-Vis spectroscopy (to study electronic transitions) is critical. For NMR, use deuterated solvents (e.g., CDCl₃) to avoid interference, and optimize acquisition parameters (e.g., 512 scans for 13C^{13}\text{C} NMR to enhance signal-to-noise ratio). FT-IR should prioritize resolution settings (4 cm⁻¹) to distinguish overlapping bands, particularly in the 1650–1750 cm⁻¹ range for ketone C=O stretching .

Q. What synthetic routes are reported for this compound, and what parameters influence yield and purity?

  • Methodological Answer : A common route involves Claisen condensation between ethyl cyanoacetate and an ethoxy-substituted acetyl chloride. Key parameters include:
  • Catalyst selection : Use sodium ethoxide for base-catalyzed reactions to minimize side products.
  • Temperature control : Maintain 0–5°C during ketone formation to prevent decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yield improvements (up to 75%) are achieved by slow addition of reagents to avoid exothermic side reactions .

Q. How does the electronic environment of the nitrile group influence reactivity in nucleophilic additions?

  • Methodological Answer : The nitrile’s electron-withdrawing nature enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., Grignard reagents). To study this, perform kinetic assays under varying solvent polarities (e.g., THF vs. DMF). Monitor reaction progress via TLC and quantify intermediates using HPLC with a C18 column (acetonitrile/water mobile phase). Computational models (e.g., Fukui indices) predict reactive sites, aligning with experimental observations of regioselectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate electronic transitions .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450). Parameterize force fields for nitrile and ethoxy groups to improve accuracy. Cross-validate with in vitro enzyme inhibition assays .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved experimentally?

  • Methodological Answer :
  • Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) at 25–50°C. Monitor hydrolysis via LC-MS, quantifying degradation products (e.g., carboxylic acid derivatives).
  • Kinetic modeling : Fit data to first-order decay models to determine rate constants. Use Arrhenius plots to extrapolate shelf-life under varying conditions. Discrepancies in literature may arise from trace metal impurities; include EDTA in buffers to chelate metal ions .

Q. What strategies enable synthesis of deuterated or isotopically labeled derivatives for mechanistic studies?

  • Methodological Answer :
  • Deuterium labeling : Replace ethoxy groups with deuterated ethanol (C₂D₅OD) during esterification. Confirm incorporation via 2H^{2}\text{H} NMR and high-resolution MS.
  • Isotopic tracing : Use 13C^{13}\text{C}-labeled acetonitrile in the nitrile group. Optimize reaction conditions (e.g., anhydrous, inert atmosphere) to minimize isotopic dilution. Applications include metabolic pathway tracing in radiolabeled in vivo studies .

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